Pseudouridine B Pseudouridine B
Brand Name: Vulcanchem
CAS No.: 10017-66-0
VCID: VC21243974
InChI: InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1
SMILES: C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
Molecular Formula: C9H12N2O6
Molecular Weight: 244.2 g/mol

Pseudouridine B

CAS No.: 10017-66-0

Cat. No.: VC21243974

Molecular Formula: C9H12N2O6

Molecular Weight: 244.2 g/mol

* For research use only. Not for human or veterinary use.

Pseudouridine B - 10017-66-0

Specification

CAS No. 10017-66-0
Molecular Formula C9H12N2O6
Molecular Weight 244.2 g/mol
IUPAC Name 5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1
Standard InChI Key PTJWIQPHWPFNBW-DBRKOABJSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator